Methyl Ferulate
Description
Methyl ferulate has been reported in Meum athamanticum, Iris milesii, and other organisms with data available.
inhibits LDL oxidation; isolated from Chrysanthemum coronarium; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXJFHANFIVKH-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22329-76-6, 2309-07-1 | |
| Record name | Methyl (E)-ferulate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl ferulate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYL FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methyl Ferulate Research Overview
Historical Perspectives and Early Discoveries of Methyl Ferulate
While its parent compound, ferulic acid, was first isolated from Ferula foetida in 1866, the specific history of this compound's discovery is more recent. nih.gov The compound was first reported as being isolated from the medicinal plant Stemona tuberosa. researchgate.netnih.govchemfaces.com It has since been identified in a variety of other natural sources, including rice bran, sorghum stems, and the leaves of Morinda citrifolia. rsc.org
Early research primarily focused on its synthesis and identification. The classical and still widely used method for its synthesis is the Fischer esterification, which involves reacting its parent, ferulic acid, with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. ontosight.aiscielo.br In recent years, more advanced synthesis methods have been developed, including those assisted by microwaves and ultrasonic irradiation to improve reaction times and yields. researchgate.net The recognition of its antioxidant properties, first noted in studies comparing it to other ferulates, marked a pivotal point, shifting the research focus towards its biological functions and potential applications. nih.gov
Current Trends in this compound Research
Current research on this compound is vibrant and multidisciplinary, spanning food science, pharmaceuticals, cosmetics, and sustainable agriculture. The primary focus is on harnessing its potent antioxidant, antimicrobial, and anti-inflammatory properties. ontosight.airsc.org
Food Industry Applications: A significant trend is the use of this compound as a natural food preservative. mdpi.comnih.gov Researchers have successfully incorporated it into biodegradable packaging films to extend the shelf life of perishable foods. mdpi.comnih.gov For example, a study on preserving sea bass demonstrated that a coaxial spinning membrane made of this compound and zein (B1164903) (a corn protein) significantly inhibited microbial growth and delayed oxidation. mdpi.com The sustained release of this compound from the fiber membrane effectively controlled the growth of spoilage bacteria like Shewanella putrefaciens. mdpi.com
Table 1: Effect of this compound/Zein Fiber Membrane on Sea Bass Preservation
| Parameter | Control Group | This compound/Zein Group (Day 12) | Finding |
|---|---|---|---|
| Total Viable Count (log CFU/g) | >7.0 | ~6.0 | Inhibition of microbial growth mdpi.com |
Pharmaceutical and Cosmetic Research: In the pharmaceutical field, research is exploring this compound's potential in drug delivery and as a neuroprotective agent. Its ability to be formulated into nanoemulsions is a key area of investigation, aiming to improve its delivery across biological barriers, such as for nasal administration to the central nervous system. mdpi.com Studies have shown that a nanoemulsion of this compound and eugenol (B1671780) can enhance brain-targeting. mdpi.com
Another area of intense study is its interaction with biological macromolecules. Research using techniques like saturation transfer difference NMR has detailed how this compound binds to human serum albumin (HSA), the most abundant protein in blood plasma. rsc.org This binding is of medium affinity and primarily involves the aromatic ring of the this compound molecule, slightly altering the protein's secondary structure by increasing its α-helix content. rsc.org Understanding these interactions is crucial for its potential development as a new drug or food additive. rsc.org
Table 2: Interaction Profile of this compound with Human Serum Albumin (HSA)
| Parameter | Observation | Significance |
|---|---|---|
| Binding Affinity (Ka) | 1.298 × 10³ M⁻¹ | Indicates a medium-affinity interaction rsc.org |
| Key Binding Moiety | Aromatic Ring | Plays a crucial role in the binding mechanism rsc.org |
Furthermore, its properties as a UV-protecting filter are being investigated under molecular beam conditions, providing fundamental insights into its spectroscopy and excited-state dynamics, which are essential for developing novel and sustainable sunscreen components. acs.orgacs.orgnih.gov
Sustainable Agriculture: A novel research trend is the role of this compound in agriculture. Recent studies have revealed that it can be secreted by plant roots to mediate interactions in the rhizosphere. nih.govresearchgate.net It has been shown to directly inhibit the growth of plant pathogens like Phytophthora nicotianae, which causes black shank disease in tobacco, and to enrich beneficial soil microbes like Bacillus. nih.govresearchgate.netresearcher.life This dual function presents a promising, eco-friendly approach for managing soil-borne fungal diseases. nih.gov
Future Directions and Emerging Areas in this compound Studies
The future of this compound research points toward the development of more sophisticated applications and greener production methods.
Advanced Synthesis and Formulation: There is a growing emphasis on optimizing synthesis routes. This includes the advancement of enzymatic synthesis using feruloyl esterases (FAEs) and lipases to produce this compound and other alkyl ferulates. nih.govgoogle.comfrontiersin.org These biocatalytic methods are considered more environmentally friendly than traditional chemical synthesis. nih.gov Concurrently, the development of advanced delivery systems, such as nanoemulsions and nanoemulsion-based hydrogels, will continue to be a priority to enhance the bioavailability and targeted delivery of this compound for pharmaceutical and cosmeceutical uses. sciprofiles.comresearchgate.net
Novel Applications: Emerging research is exploring the use of this compound and its derivatives in innovative fields. One of the most intriguing future directions is its potential use as a "molecular heater" to boost crop growth, a concept stemming from studies of its light-to-heat conversion properties. acs.org In materials science, ferulic acid and its esters are being investigated as building blocks for biobased aromatic polyesters and for creating biodegradable mulching films with inherent antioxidant properties for sustainable agriculture. mdpi.commdpi.com
Enhanced Biological Understanding: Future studies will likely delve deeper into the molecular mechanisms behind this compound's biological activities. This includes further investigation into its role in modulating inflammatory pathways, such as its ability to reduce the phosphorylation of p38 and c-Jun NH2-terminal kinase. chemfaces.com A more comprehensive understanding of its metabolic transformation by gut microbiota will also be crucial to fully appreciate its effects following ingestion. researchgate.net
Table 3: Summary of Key Research Areas and Future Directions
| Area | Current Focus | Future Direction |
|---|---|---|
| Synthesis | Fischer esterification, microwave/ultrasonic assistance ontosight.aiscielo.brresearchgate.net | Enzymatic synthesis, green chemistry approaches nih.govgoogle.com |
| Food Science | Active packaging, natural preservative mdpi.comnih.gov | Broader application in diverse food matrices, smart packaging |
| Pharmaceutics | Nanoemulsions for brain targeting, HSA interaction studies rsc.orgmdpi.com | Advanced nano-delivery systems, clinical translation of neuroprotective findings |
| Agriculture | Rhizosphere interactions, pathogen inhibition nih.govresearchgate.net | Field validation, use as a molecular heater, development of biodegradable agro-films acs.orgmdpi.com |
| Cosmetics | UV-filter properties acs.orgnih.gov | Development of next-generation, sustainable sunscreens |
Isolation, Synthesis, and Derivatization of Methyl Ferulate
Natural Sources and Extraction Methodologies for Methyl Ferulate
This compound, the methyl ester of ferulic acid, is a naturally occurring phenolic compound found in a variety of plant species. ontosight.ai Its isolation from plant biomass is a critical first step for its use in research and potential commercial applications. The extraction process is typically followed by multi-step purification to obtain the compound in high purity.
This compound has been successfully isolated from various parts of different plants, including fruits, roots, and grains. The choice of extraction method often depends on the plant matrix and the desired scale of extraction.
Kigelia africana : Commonly known as the sausage tree, the fruits of Kigelia africana have been identified as a source of this compound. In one documented method, dried and powdered fruit was subjected to maceration using methanol (B129727) at room temperature. aip.orgaip.org This process involves soaking the plant material in the solvent to leach out soluble compounds, including this compound. aip.org
Stemona tuberosa : The roots of this medicinal plant are another source of this compound. Researchers have employed methanol extraction, enhanced by the use of ultrasound, to isolate the compound. researchgate.netnih.govsuss.edu.sg This technique, known as ultrasound-assisted extraction, uses acoustic cavitation to disrupt cell walls, improving solvent penetration and increasing extraction efficiency. researchgate.net
Grains : Ferulic acid and its esters are widely distributed in the cell walls of grains such as rice, wheat, and oats. ontosight.ai Specific methodologies have been developed for their extraction from agricultural biomass. For instance, a reactive extraction from corn fiber using methanol in a pressurized reactor has been shown to yield this compound. google.com Additionally, solid-state fermentation of wheat bran by the fungus Aspergillus pseudodeflectus has been reported to produce this compound. researchgate.net
Table 1: Natural Sources and Extraction of this compound
| Plant Source | Part Used | Extraction Method | Citation(s) |
|---|---|---|---|
| Kigelia africana (Sausage Tree) | Fruit | Methanol Maceration | aip.orgaip.orgresearchgate.net |
| Stemona tuberosa | Roots | Ultrasound-Assisted Methanol Extraction | researchgate.netnih.govsuss.edu.sgresearchgate.net |
| Grains (e.g., Corn Fiber, Wheat Bran) | Fiber, Bran | Reactive Extraction with Methanol; Solid-State Fermentation | google.comresearchgate.net |
Following initial extraction, the crude extract contains a complex mixture of compounds. A series of chromatographic techniques are employed to isolate and purify this compound.
The purification of this compound from Kigelia africana fruit extract involves a sequential process. aip.orgaip.org First, the crude methanol extract is subjected to Vacuum Liquid Chromatography (VLC) , a technique that uses a sintered glass funnel under vacuum for a quick, initial separation of components. aip.orgsci-hub.se The resulting fractions are then further separated using Radial Chromatography (RC) , a form of planar chromatography that is faster than traditional column chromatography. aip.org Finally, Preparative Thin Layer Chromatography (TLC) is used for the final purification step, where the compound of interest is scraped from the plate after separation to yield the pure substance. aip.orgaip.org
In the case of Stemona tuberosa, the isolation protocol involves repeated Column Chromatography on silica (B1680970) gel. researchgate.netnih.govsuss.edu.sg This is a fundamental and widely used technique where the extract is passed through a column packed with a stationary phase (silica gel), and components are separated based on their differential adsorption. interchim.com The purity of the isolated this compound was confirmed to be 99% using High-Performance Liquid Chromatography (HPLC) , a high-resolution technique that is also used for preparative purposes to isolate pure compounds. researchgate.netnih.govsuss.edu.sgnih.gov
Table 2: Purification Techniques for this compound
| Technique | Principle | Application Example | Citation(s) |
|---|---|---|---|
| Vacuum Liquid Chromatography (VLC) | Adsorption chromatography on a packed column under vacuum for rapid, coarse separation. | Initial fractionation of crude methanol extract from Kigelia africana. | aip.orgsci-hub.se |
| Column Chromatography (CC) | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel) packed in a column. | Repeatedly used for purifying the extract from Stemona tuberosa roots. | researchgate.netsuss.edu.sg |
| Radial Chromatography (RC) | A form of planar chromatography where the solvent moves from the center outwards, allowing for faster separations. | Further fractionation of VLC fractions from Kigelia africana. | aip.org |
| Preparative Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent; specific bands are scraped off to recover pure compounds. | Final purification step for this compound from Kigelia africana. | aip.orginterchim.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and high-pressure solvent delivery, used for analysis and purification. | Purity determination (99%) of this compound from Stemona tuberosa. | researchgate.netnih.govsuss.edu.sg |
Extraction from Plant Biomass (e.g., Kigelia africana, Stemona tuberosa, grains)
Chemical Synthesis Pathways for this compound
While this compound can be isolated from natural sources, chemical synthesis offers a more controlled and often scalable route to obtaining the compound.
The most common method for synthesizing this compound is the Fischer-Speier esterification. uns.ac.id This reaction involves treating ferulic acid, a carboxylic acid, with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. ontosight.aiuns.ac.idmdpi.com The reaction is refluxed for several hours to reach equilibrium, producing this compound and water. scielo.br This method is considered straightforward, reversible, and relatively inexpensive due to the low cost of the reagents. uns.ac.idunife.it
To improve the efficiency of the esterification process, ultrasonic irradiation has been employed. uns.ac.idresearchgate.net Ultrasound is used as a source of energy to promote the reaction. uns.ac.id Studies have shown that this method can lead to higher yields and significantly shorter reaction times compared to conventional heating methods. uns.ac.id For example, one study compared conventional heating, which took five hours for a similar reaction, to ultrasonic waves, which achieved a 96% yield in just 30 minutes. uns.ac.id The temperature of the reaction during sonication also plays a crucial role; research has demonstrated that increasing the temperature from 55 °C to 65 °C resulted in an increased yield of this compound from 50.3% to 67.1%. uns.ac.iduns.ac.id
Table 3: Comparison of Synthesis Methods for this compound
| Method | Key Reagents | Conditions | Reported Yield | Citation(s) |
|---|---|---|---|---|
| Fischer Esterification (Conventional Heating) | Ferulic Acid, Methanol, Sulfuric Acid | Refluxed for 4-24 hours | Not always specified, depends on conditions | mdpi.comscielo.br |
| Fischer Esterification (Ultrasonic Irradiation) | Ferulic Acid, Methanol, Sulfuric Acid | 30 minutes at 55 °C - 65 °C | 50.3% - 96% | uns.ac.iduns.ac.id |
Esterification of Ferulic Acid with Methanol
Derivatization Strategies for this compound Analogs
This compound itself is a derivative of ferulic acid, but it can also serve as a starting material for the synthesis of more complex analogs. These derivatization strategies aim to create new molecules with potentially enhanced or novel properties.
One key strategy is oxidative dimerization. The oxidative coupling of this compound, for instance using silver(I) oxide as an oxidant, can produce dihydrobenzofuran neolignans. scielo.br Specifically, this reaction can yield (±)-trans-dehydrodiferulate dimethyl ester. scielo.br Another study on oxidative dimerization reported the formation of a dihydrobenzofuran derivative as well as a new linear dimer, which was identified by X-ray crystallography. researchgate.net These reactions demonstrate how the phenolic group on this compound can be used as a handle for creating carbon-carbon or carbon-oxygen bonds to build larger, more complex structures. Such derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships. unica.it
Compound Glossary
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetone |
| Caffeic acid glucoside |
| p-Coumaroyl glucose |
| Curcumin |
| Diethyl ether |
| Dihydrobenzofuran |
| Ethyl acetate |
| Ferulic acid |
| Hydrochloric acid |
| Kojic acid |
| Lupeol |
| Methanol |
| This compound |
| n-hexane |
| Oleic acid |
| Pomolic acid |
| Specioside |
| Sulfuric acid |
| Vanillin |
| Viscumside |
| Warfarin alcohol |
| Water |
Glycosylation to Enhance Bioactivity (e.g., 4-O-β-D-galactopyranosyl derivatives)
Glycosylation involves attaching a carbohydrate to a molecule, a process that can increase the water solubility and stability of phenolic compounds, potentially enhancing their bioactivity. researchgate.netnih.gov
In a notable study, this compound underwent glycosylation with peracetylated-β-D-galactopyranose, a reaction that selectively produced acetylated β-D-galactopyranosides. researchgate.net Subsequent removal of the acetyl groups yielded β-D-galactopyranosides. researchgate.net The resulting 4-O-β-D-galactopyranosyl derivatives of this compound demonstrated improved cytotoxic activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines when compared to the original this compound. researchgate.net This suggests that glycosylation is a viable strategy for augmenting the biological effects of this compound. researchgate.net Other research has also explored the synthesis of various glycosyl ferulates, evaluating their antioxidant properties and finding that their effectiveness can be comparable to the free carboxylic acid forms. nii.ac.jp
Table 1: Effects of Glycosylation on this compound Bioactivity
| Compound | Modification | Observed Effect | Cell Lines |
|---|
Synthesis of Prodrugs for Improved Pharmacokinetics
A prodrug is an inactive compound that the body converts into an active drug. ijpcbs.com This approach is used to overcome pharmacokinetic challenges such as poor bioavailability and rapid elimination from the body. mdpi.comnih.gov this compound itself can act as a prodrug of ferulic acid, preserving the antioxidant and anti-inflammatory properties of the parent compound. mdpi.comresearchgate.net
The synthesis of this compound from ferulic acid is a strategy to increase its lipophilicity, which can improve its ability to be encapsulated in drug delivery systems like solid lipid microparticles (SLMs). semanticscholar.orgunife.it Studies have shown that this compound is hydrolyzed back to ferulic acid in rat whole blood and liver homogenates, confirming its behavior as a prodrug. nih.govmdpi.com For instance, when encapsulated in tristearin-based SLMs, this compound showed controlled release, while stearic acid-based SLMs significantly increased its dissolution rate in water. nih.govunife.it
Furthermore, novel prodrugs have been created by linking this compound with other active molecules. For example, a series of prodrugs combining dabigatran (B194492), an anticoagulant, with this compound were synthesized. nih.gov One of these compounds demonstrated more potent activity in inhibiting venous thrombosis in vivo compared to the existing prodrug dabigatran etexilate. nih.gov This highlights the potential of creating mutual prodrugs to enhance therapeutic efficacy.
Table 2: Research Findings on this compound Prodrugs
| Prodrug Strategy | Delivery System/Modification | Key Pharmacokinetic Finding | Potential Application |
|---|---|---|---|
| This compound as a prodrug of ferulic acid | Encapsulation in solid lipid microparticles (SLMs) | Increased encapsulation and controlled release | Neuroinflammation, brain targeting |
Development of Ferulic Acid Methyl Ester Derivatives
A wide array of ferulic acid methyl ester derivatives have been synthesized to explore and enhance their biological activities. These derivatives often involve modifications at different sites of the ferulic acid backbone to create compounds with improved properties. nih.govscirp.org
Research has focused on creating hybrids and conjugates to broaden the therapeutic scope. For instance, novel antiviral agents have been developed by synthesizing conjugates of ferulic acid with eugenol (B1671780) or isoeugenol, which have shown inhibitory effects against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). acs.org In another approach, a series of ferulic acid derivatives containing a β-amino alcohol were designed and synthesized, with some compounds showing significant antibacterial activity against Xanthomonas oryzae pv. oryzae and antiviral activity against TMV. nih.gov
Furthermore, other derivatives have been created by introducing functionalities like 1,3,4-oxadiazole (B1194373) thioether and trifluoromethyl pyrimidine, resulting in compounds with good antifungal and antibacterial activities for potential agricultural applications. researchgate.net The synthesis of various ferulic esters and amides has also been a fruitful area of research, with some derivatives showing enhanced cytotoxic activity against cancer cell lines. scirp.org These studies underscore the versatility of the this compound structure as a scaffold for developing new therapeutic agents. nih.govnih.gov
Table 3: Examples of Ferulic Acid Methyl Ester Derivatives and Their Activities
| Derivative Type | Modification | Targeted Biological Activity | Example Finding |
|---|---|---|---|
| Ferulic acid-eugenol hybrids | Conjugation via different linkers | Antiviral | Remarkable curative, protective, and inactivating effects on TMV and CMV |
| β-amino alcohol derivatives | Addition of a β-amino alcohol moiety | Antibacterial, Antiviral | Better efficacy against Xanthomonas oryzae pv. oryzae than commercial bactericides |
| 1,3,4-oxadiazole thioether derivatives | Incorporation of heterocyclic rings | Antifungal, Antibacterial | Superior antifungal activity against Phomopsis sp. compared to standards |
Pharmacological and Biological Activities of Methyl Ferulate
Antioxidant Mechanisms and Effects of Methyl Ferulate
This compound demonstrates potent free radical scavenging capabilities, a key aspect of its antioxidant activity. medchemexpress.commedchemexpress.com This activity is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. medchemexpress.comnih.gov
In DPPH assays, this compound has shown significant radical scavenging effects. researchgate.netresearchgate.net One study reported an IC50 value of 73.213 ± 11.20 µM for this compound in a DPPH assay, indicating its effectiveness in neutralizing this stable free radical. researchgate.netresearchgate.net Another investigation found that this compound exhibited a strong free radical scavenging activity on DPPH with an even lower IC50 value of 0.7 µM. nih.gov The primary mechanism is believed to be the donation of a hydrogen atom from its phenolic hydroxyl group to the free radical, thereby stabilizing it. researchgate.net At concentrations between 100 to 500 nmol/assay, this compound was found to be markedly more effective at scavenging DPPH radicals than coniferyl aldehyde. agriculturejournals.cz
This compound is also effective against the ABTS radical cation. medchemexpress.commedchemexpress.com Studies comparing various ferulates have shown that while ferulic acid itself may be a more potent ABTS scavenger, this compound still exhibits significant activity. nih.govresearchgate.net The scavenging ability of ferulates in the ABTS assay follows the general order: ferulic acid > coniferyl aldehyde ≈ iso-ferulic acid > ethyl ferulate ≈ this compound. nih.govresearchgate.net
The table below summarizes the free radical scavenging activity of this compound from various studies.
| Assay | Compound | Concentration/IC50 | Key Finding |
| DPPH | This compound | IC50: 73.213 ± 11.20 µM | Demonstrated significant DPPH radical scavenging activity. researchgate.netresearchgate.net |
| DPPH | This compound | IC50: 0.7 µM | Exhibited strong free radical scavenging activity. nih.gov |
| DPPH | This compound | 100-500 nmol/assay | More effective scavenger than coniferyl aldehyde at higher concentrations. agriculturejournals.cz |
| ABTS | This compound | - | Showed scavenging activity, though less potent than ferulic acid. nih.govresearchgate.net |
This compound plays a crucial role in protecting biological membranes from oxidative damage by inhibiting lipid peroxidation. ontosight.aimedchemexpress.com This process, where free radicals attack lipids in cell membranes, leads to cellular damage and is implicated in various disease states.
Studies have demonstrated that this compound can effectively prevent lipid peroxidation. For instance, it has been shown to inhibit lipid peroxidation in rat liver microsomes. nih.gov In a study investigating alcohol-induced liver injury, treatment with methyl ferulic acid (MFA) led to a significant reduction in the concentration of malondialdehyde (MDA), a key marker of lipid peroxidation. nih.govnih.gov Similarly, other research has noted its ability to suppress the oxidation of linoleic acid. openbiochemistryjournal.com The main antioxidant mechanism involves trapping and stabilizing lipid peroxyl radicals that are produced during the radical chain oxidation of lipids. rsc.org
The protective effect of this compound against lipid peroxidation is highlighted in the following table.
| System/Model | Key Marker | Effect of this compound |
| Rat liver microsomes | Lipid peroxidation | Showed anti-lipid peroxidation activity with an IC50 value of 0.5 µM. nih.gov |
| Alcohol-induced liver injury in mice | Malondialdehyde (MDA) | Reduced the concentration of MDA. nih.gov |
| Linoleic acid oxidation | Oxidation products | Suppressed the oxidation of linoleic acid. openbiochemistryjournal.com |
| Fish oil-enriched milk | Primary and secondary oxidation products | Efficiently prevented lipid oxidation. rsc.org |
| Sea bass storage | Thiobarbituric acid (TBA) content | Delayed the oxidation of food. mdpi.com |
This compound contributes to cellular antioxidant defense by reducing the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can cause significant damage to cell structures. medchemexpress.com
In a study on alcohol-induced liver injury in mice, administration of methyl ferulic acid (MFA) markedly reduced the levels of ROS. nih.gov This was accompanied by an increase in the levels of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which are responsible for detoxifying ROS. nih.gov Another study using NIH 3T3 fibroblast cells showed that ethyl ferulate, a closely related compound, significantly decreased ROS levels induced by hydrogen peroxide (H2O2). jst.go.jp Similarly, coniferyl ferulate was found to inhibit the generation of ROS in glutamate-induced cellular damage. nih.gov The ability of ferulates to reduce ROS is a critical component of their protective effects against cellular stress.
This compound plays a significant role in mitigating cellular oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. ontosight.ainih.gov It achieves this not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant response. sci-hub.semdpi.com
One of the key pathways influenced by ferulates is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. sci-hub.semdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.combmbreports.org Studies on related compounds like ethyl ferulate have shown that they can activate the Nrf2 pathway, leading to an increased expression of protective enzymes. sci-hub.semdpi.comresearchgate.net This activation helps to enhance the cell's intrinsic antioxidant capacity. mdpi.com
In a model of alcohol-induced liver injury, methyl ferulic acid demonstrated a protective effect by regulating the NOX4/ROS-MAPK signaling pathway, which is involved in the production of ROS and subsequent cellular damage. nih.gov By inhibiting this pathway, this compound helps to reduce oxidative stress and inflammation. nih.gov
The antioxidant efficacy of this compound is often compared to its parent compound, ferulic acid, and other ester derivatives to understand structure-activity relationships. nih.govmdpi.com Generally, the antioxidant activity is influenced by the chemical structure, including the presence and position of hydroxyl and methoxy (B1213986) groups, as well as the nature of the side chain. nih.govmdpi.com
In some assays, such as the DPPH radical scavenging assay, ferulic acid has been shown to be a more efficient scavenger than its methyl and ethyl esters. agriculturejournals.czmdpi.com This is attributed to the electron-withdrawing properties of the carboxylic acid group being stronger than the ester groups. agriculturejournals.cz However, in other systems, the esterification of ferulic acid can lead to increased antioxidant activity. For example, in a β-carotene-linoleate model system, this compound showed stronger antioxidant activity than ferulic acid and coniferyl aldehyde. researchgate.netagriculturejournals.cz This suggests that the lipophilicity of the molecule, which is increased by esterification, can play a significant role in its antioxidant performance, particularly in lipid-based systems. sci-hub.se
The FRAP (ferric-reducing antioxidant power) assay results for ferulic acid are typically higher than those for methyl and ethyl ferulates, indicating a greater ability to reduce ferric ions. nih.govresearchgate.net In terms of inhibiting lipid autoxidation in a bulk oil system, this compound, ethyl ferulate, and ferulic acid have shown similar, strong activities. nih.govmdpi.com Theoretical studies using density functional theory (DFT) have suggested that ester derivatives of ferulic acid may be superior antioxidants to the parent compound. worldscientific.com
The comparative antioxidant activities of various ferulates are summarized below.
| Assay/System | Comparison | Finding |
| DPPH Assay | Ferulic acid vs. This compound | Ferulic acid is a more efficient scavenger. agriculturejournals.czmdpi.com |
| ABTS Assay | Ferulic acid vs. This compound | Ferulic acid is a stronger antioxidant. nih.govresearchgate.net |
| FRAP Assay | Ferulic acid vs. This compound | Ferulic acid shows higher reducing power. nih.govresearchgate.net |
| β-carotene-linoleate model | This compound vs. Ferulic acid | This compound exhibits stronger antioxidant activity. researchgate.netagriculturejournals.cz |
| Lipid Autoxidation (TGSO) | This compound vs. Ferulic acid & Ethyl ferulate | Exhibited similar, strong antioxidant activities. nih.govmdpi.com |
When this compound acts as an antioxidant, it undergoes chemical transformations, leading to the formation of various oxidation products. The identification of these products provides insight into the specific mechanisms of its antioxidant action.
During the inhibition of lipid oxidation, a primary antioxidation product of this compound is a dimer possessing a dihydrobenzofuran structure. jst.go.jpkit.edu This dimer is formed through a radical scavenging reaction where a radical coupling occurs between two ferulate radicals. jst.go.jp Specifically, the reaction is suggested to happen between the 5'-position of one ferulate radical and the 2-position of another, terminating the radical chain oxidation of the lipid substrate. jst.go.jp
In reactions with lipid peroxyl radicals, such as those from ethyl linoleate, this compound can form tricyclic peroxides. nih.gov The proposed pathway involves a radical scavenging reaction at the 3'-position of the ferulate radical with the peroxyl radicals. nih.gov The resulting peroxides then undergo an intramolecular Diels-Alder reaction to form stable tricyclic structures composed of the linoleate, ferulate, and molecular oxygen. nih.gov
Other studies have identified various dimerization products when this compound is oxidized, for example, by iron(III) chloride (FeCl3). researchgate.netnih.govrmiq.org These reactions can yield different types of dimers, and the relative ratio of these products can depend on the specific oxidizing agent used. researchgate.net The formation of these dimers and other oxidation products is a key part of how this compound terminates free radical chain reactions.
Comparison of Antioxidant Efficacy with Related Ferulates
Anti-inflammatory Properties and Signaling Pathways of this compound
This compound exhibits notable anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response. ontosight.ai
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., p38, JNK)
Research has shown that this compound can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to external stimuli and is involved in inflammation. researchgate.net Specifically, studies on lipopolysaccharide (LPS)-activated macrophages have demonstrated that this compound treatment leads to a clear reduction in the phosphorylation of p38 and c-Jun NH2-terminal kinase (JNK), two key components of the MAPK pathway. researchgate.netchemfaces.com This inhibition of p38 and JNK phosphorylation suggests that this compound can interfere with the signaling cascades that lead to the production of inflammatory mediators. chemfaces.commedchemexpress.com In primary bone marrow-derived macrophages, this compound has been observed to block p-p38 and p-JNK. chemsrc.commedchemexpress.com Further research has indicated that the hepatoprotective effects of methyl ferulic acid against alcohol-induced liver injury may be related to its ability to regulate the NOX4/ROS-MAPK signaling pathway, downregulating the levels of p-JNK, p-p38 MAPK, and p-ERK in the liver. nih.gov
Suppression of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6, IFN-γ)
A significant aspect of this compound's anti-inflammatory activity is its ability to inhibit the release of pro-inflammatory cytokines. researchgate.netchemfaces.com In LPS-activated macrophages, this compound has been shown to strongly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). researchgate.netchemfaces.com Interestingly, it does not appear to affect the production of the anti-inflammatory cytokine IL-10. researchgate.netchemfaces.com The suppression of TNF-α, IL-6, and IFN-γ has been observed at concentrations of 5, 10, and 25 µg/mL in primary bone marrow-derived macrophages. chemsrc.commedchemexpress.com Some studies have also noted the inhibition of Interleukin-1β (IL-1β). researchgate.net This selective inhibition of pro-inflammatory cytokines highlights the targeted nature of this compound's anti-inflammatory action.
| Pro-inflammatory Cytokine | Effect of this compound |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of release researchgate.netchemfaces.com |
| Interleukin-6 (IL-6) | Inhibition of release researchgate.netchemfaces.com |
| Interferon-gamma (IFN-γ) | Inhibition of release researchgate.netchemfaces.com |
| Interleukin-1β (IL-1β) | Inhibition of production and expression researchgate.net |
Inhibition of Nitric Oxide (NO) Generation
This compound has also been demonstrated to inhibit the generation of nitric oxide (NO), a signaling molecule that can have pro-inflammatory effects at high concentrations. researchgate.net In LPS-stimulated macrophages, treatment with this compound led to the suppression of NO generation. researchgate.netchemfaces.com This inhibition of NO production is another key mechanism through which this compound exerts its anti-inflammatory effects. targetmol.com The inhibition of NO generation in primary bone marrow-derived macrophages was observed at concentrations of 10 and 25 µg/mL. chemsrc.commedchemexpress.com
Downregulation of NF-κB DNA-binding Activity
Studies have indicated that this compound can downregulate the DNA-binding activity of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and COX-2. researchgate.netmdpi.com In human colorectal cancer cells, this compound was found to inhibit NF-κB DNA-binding activity. nih.gov Furthermore, research on human microglial cells showed that this compound can inhibit the LPS-induced activation of NF-κB. researchgate.net This action on the NF-κB pathway is a central component of its anti-inflammatory mechanism.
Antimicrobial Activity of this compound
In addition to its anti-inflammatory properties, this compound exhibits antimicrobial activity against a range of microorganisms. ontosight.ai It has been shown to be effective against certain bacteria and fungi. ontosight.airsc.org Studies have reported its activity against Escherichia coli, Bacillus cereus, Listeria monocytogenes, Fusarium culmorum, and Saccharomyces cerevisiae. rsc.org Other research indicates that this compound and ethyl ferulate display a relatively broad antimicrobial spectrum, inhibiting various microorganisms except for Gram-negative bacteria. researchgate.net Furthermore, this compound has demonstrated antibacterial activity against Shigella putrefaciens. mdpi.com While it possesses broad, albeit sometimes weak, antimicrobial activity, its potential as an antimicrobial agent is recognized. bioaustralis.com
| Microorganism | Antimicrobial Effect of this compound |
| Escherichia coli | Antimicrobial activity observed rsc.org |
| Bacillus cereus | Antimicrobial activity observed rsc.org |
| Listeria monocytogenes | Antimicrobial activity observed rsc.org |
| Fusarium culmorum | Antimicrobial activity observed rsc.org |
| Saccharomyces cerevisiae | Antimicrobial activity observed rsc.org |
| Gram-negative bacteria | Generally not inhibited researchgate.net |
| Shigella putrefaciens | Antibacterial activity verified mdpi.com |
Efficacy Against Bacterial Strains
This compound has demonstrated notable antibacterial properties against a range of bacterial species. Research indicates its effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. smolecule.comresearchgate.net The minimum inhibitory concentration (MIC) for this compound against both Bacillus subtilis and Staphylococcus aureus has been reported as 0.31 mg/mL. researchgate.netresearchgate.net
Furthermore, this compound has shown inhibitory action against Listeria monocytogenes, a significant foodborne pathogen. nih.govrsc.org Studies have also verified its antibacterial activity against Shigella putrefaciens, suggesting its potential as a natural antibacterial agent in food preservation. nih.govresearchgate.netmdpi.comistis.sh.cn The compound's efficacy also extends to other Gram-negative bacteria, including Escherichia coli and Proteus vulgaris. nih.gov One study noted significant inhibition zones against E. coli (37.9 ± 1.7 mm) and S. aureus (27.0 ± 1.8 mm). researchgate.net
While not a bacterium, it is worth noting that this compound has also been studied for its effects against the parasitic nematode Haemonchus contortus.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Observed Effect | Citation |
|---|---|---|
| Bacillus subtilis | MIC of 0.31 mg/mL | researchgate.netresearchgate.net |
| Staphylococcus aureus | MIC of 0.31 mg/mL | researchgate.netresearchgate.net |
| Listeria monocytogenes | Inhibitory action | nih.govrsc.org |
| Shigella putrefaciens | Antibacterial activity | nih.govresearchgate.netmdpi.comistis.sh.cn |
| Escherichia coli | Inhibition zone of 37.9 ± 1.7 mm | nih.govresearchgate.net |
| Proteus vulgaris | Antibacterial activity | nih.gov |
Efficacy Against Fungal Strains
This compound has demonstrated significant antifungal properties against a variety of fungal species. Studies have shown its effectiveness in inhibiting the growth of several plant pathogenic fungi.
Specifically, this compound has been found to have antagonistic effects against Fusarium culmorum, B. cinerea, P. aphanidermatum, P. sojae, C. lagenarium, and F. oxysporum. nih.govresearcher.liferesearchgate.netresearcher.life Research has also highlighted its activity against Saccharomyces cerevisiae. rsc.org
In the context of postharvest diseases, ferulic acid and its derivatives, including this compound, have shown promise. Ferulic acid has been identified as being highly effective against the growth of Botrytis cinerea. researchgate.net Furthermore, this compound exhibited a stronger inhibitory effect than ferulic acid on the mycelial growth, spore germination, and germ tube elongation of Alternaria alternata. researchgate.net One study noted that while 3-phenyl-1-propanol (B195566) showed potent inhibition of B. cinerea in vitro, it had lower protective effects on tomato fruit compared to other compounds. nih.gov
Table 2: Antifungal Efficacy of this compound
| Fungal Strain | Observed Effect | Citation |
|---|---|---|
| Fusarium culmorum | Antagonistic effect | nih.govresearcher.liferesearchgate.net |
| Saccharomyces cerevisiae | Antimicrobial activity | rsc.org |
| B. cinerea | Antagonistic effect | nih.govresearcher.liferesearchgate.net |
| P. aphanidermatum | Antagonistic effect | nih.govresearcher.liferesearchgate.net |
| P. sojae | Antagonistic effect | nih.govresearcher.liferesearchgate.net |
| C. lagenarium | Antagonistic effect | nih.govresearcher.liferesearchgate.net |
| F. oxysporum | Antagonistic effect | nih.govresearcher.liferesearchgate.net |
Mechanisms of Antimicrobial Action
The antimicrobial action of this compound and its derivatives involves multiple mechanisms, primarily targeting the cell membrane and DNA.
One of the key mechanisms is the disruption of the cell membrane. Studies on related compounds, such as hexyl ferulate, have shown that they can compromise bacterial cytomembranes, leading to the leakage of cellular components like K+ ions, proteins, and nucleotides. nih.gov This disruption of membrane integrity and permeability is a critical factor in its bactericidal effect. colab.ws For instance, treatment with hexyl ferulate has been observed to cause cell elongation and destruction of the cell membrane with cell wall perforation in E. coli. researchgate.net
In addition to membrane damage, there is evidence that these compounds can interfere with DNA. Hexyl ferulate has been found to bind to the minor grooves of E. coli DNA, forming complexes that likely inhibit DNA replication and other essential functions. nih.govresearchgate.net Furthermore, research on the effect of this compound on Shigella putrefaciens suggests that it disrupts the cell membrane structure and interferes with DNA replication and repair, leading to a sustained antibacterial effect. nih.gov
Anticancer and Chemosensitizing Effects of this compound
Anti-proliferative Effects on Cancer Cell Lines
This compound has demonstrated significant anti-proliferative effects against various cancer cell lines, particularly colorectal cancer cells. longdom.org Identified from Tamarix aucheriana, this compound has been shown to inhibit the growth of human colorectal cancer cells in a dose-dependent manner. nih.govnih.gov The IC50 values for the SW1116 and SW837 colorectal cancer cell lines were determined to be 1.73 mM and 1.9 mM, respectively. nih.govresearchgate.net This growth inhibition was confirmed by colony formation inhibition assays. nih.govnih.gov Notably, this compound exhibited nonsignificant cytotoxicity toward normal human fibroblasts, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net
In addition to colorectal cancer, the anti-proliferative activity of this compound and related compounds has been observed in other cancer cell lines. For instance, benzyl (B1604629) ferulate, a related compound, showed strong anti-proliferative activity against DLD-1 colon cancer cells and other gastrointestinal cancer cell lines, including HCT-116 colon carcinoma. manuka.sk While the parent compound, ferulic acid, has also been investigated, its derivatives often show enhanced activity. longdom.org
Research has also explored the effects of ferulic acid derivatives on MCF-7 breast cancer cells. While some derivatives induced cell cycle arrest and cell death in MCF-7 cells, the parent ferulic acid had no significant impact on the cell cycle. uc.pt
Table 3: Anti-proliferative Effects of this compound on Cancer Cell Lines
| Cell Line | Effect | IC50 Value | Citation |
|---|---|---|---|
| SW1116 (Colorectal Cancer) | Dose-dependent anti-proliferative effect | 1.73 mM | nih.govresearchgate.net |
| SW837 (Colorectal Cancer) | Dose-dependent anti-proliferative effect | 1.9 mM | nih.govresearchgate.net |
| MCF-7 (Breast Cancer) | S-phase cell cycle arrest and cell death (by derivatives) | Not specified | uc.pt |
Induction of Apoptosis
A key mechanism behind the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. In human colorectal cancer cells (SW1116 and SW837), this compound treatment has been shown to trigger apoptosis. researchgate.netnih.govmdpi.com
The process of apoptosis induction by this compound involves the upregulation of several pro-apoptotic genes. These include Bax, Bad, Apaf1, Bid, Bim, and Smac. nih.govnih.govmdpi.com Concurrently, this compound downregulates the expression of anti-apoptotic proteins such as c-IAP-1, c-IAP-2, Bcl2, and FLIP. nih.govnih.govmdpi.com This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, which are the executioners of apoptosis. This compound has been found to increase the expression of caspases 2, 3, 6, 7, 8, and 9. nih.govnih.govmdpi.com
Flow cytometry analysis has confirmed the induction of apoptosis. In SW1116 cells treated with this compound, a significant percentage of cells showed signs of early and late apoptosis. nih.gov Similarly, in SW837 cells, treatment with this compound led to a substantial increase in late apoptotic cells. nih.gov
Cell Cycle Arrest
In addition to inducing apoptosis, this compound exerts its anti-proliferative effects by causing cell cycle arrest, specifically in the S and G2/M phases. nih.govnih.gov This prevents cancer cells from proceeding through the cell cycle and dividing.
Flow cytometry analysis of human colorectal cancer cells (SW1116 and SW837) treated with this compound revealed an accumulation of cells in the S and G2/M phases, with a corresponding decrease in the number of cells in the G1/G0 phase. nih.gov This cell cycle arrest is associated with changes in the expression of key cell cycle regulatory proteins. This compound has been shown to up-regulate the expression of cyclin-dependent kinase (CDK) inhibitors such as p19, p21, and p27. nih.govnih.gov At the same time, it down-regulates the expression of cyclin-dependent kinases Cdk1 and Cdk2. nih.govnih.gov
The ability of certain molecules to arrest the cell cycle in the G2/M or S phase is a known characteristic of many anticancer drugs. d-nb.info Some studies have indicated that compounds can induce S phase cell cycle arrest in breast cancer cells. researchgate.net
Inhibition of Cancer Cell Invasion
Research has demonstrated that this compound can inhibit the invasion of cancer cells. nih.govresearchgate.net In a study on human colorectal cancer cells, this compound was shown to effectively suppress cell invasion. nih.gov This inhibitory action is a crucial aspect of its anti-cancer potential, as the ability of cancer cells to invade surrounding tissues is a hallmark of metastasis. The underlying mechanisms are linked to its broader anti-cancer activities, which include the induction of apoptosis and the regulation of various cellular signaling pathways. nih.govdntb.gov.ua
Inhibition of Proteasomal Activities
This compound has been identified as an inhibitor of proteasomal activities in cancer cells. nih.govresearchgate.net The proteasome is a protein complex responsible for degrading unnecessary or damaged proteins, and its dysregulation is often observed in cancer. By inhibiting proteasomal activity, this compound can disrupt the normal cellular processes that cancer cells rely on for their growth and survival. nih.govresearchgate.net This inhibition contributes to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov Specifically, in human colorectal cancer cells, treatment with this compound led to the inhibition of proteasomal activities, which was associated with the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. nih.govfrontiersin.org
Neuroprotective Potential of this compound
The neuroprotective properties of this compound are a significant area of investigation, with studies highlighting its potential in mitigating the effects of neurodegenerative disorders. medchemexpress.commdpi.com
Protection Against Neurodegenerative Disorders (e.g., Parkinson's disease)
This compound has shown promise in protecting against neurodegenerative diseases like Parkinson's disease. mdpi.comresearchgate.net Its parent compound, ferulic acid, is known for its neuroprotective effects, which are attributed to its antioxidant and anti-inflammatory properties. mdpi.comresearchgate.netunife.it this compound, as a derivative, retains these beneficial activities. mdpi.comunife.it Studies suggest that this compound can help protect dopaminergic neurons, which are progressively lost in Parkinson's disease, from damage. mdpi.combinasss.sa.cr This protection is linked to its ability to counteract oxidative stress and neuroinflammation, key factors in the pathogenesis of neurodegenerative conditions. binasss.sa.crnih.gov
Role in Modulating Dopaminergic Systems
This compound's neuroprotective effects in the context of Parkinson's disease are closely tied to its role in modulating dopaminergic systems. mdpi.comaginganddisease.org The loss of dopamine-producing neurons is a central feature of Parkinson's disease. mdpi.com Research suggests that by protecting these neurons, this compound can help maintain dopamine (B1211576) levels in the brain. binasss.sa.craginganddisease.org Furthermore, some studies propose that combining this compound with other compounds that promote dopamine release could be a promising strategy for Parkinson's disease therapy. mdpi.com
Brain Permeability and Targeting Strategies (e.g., nanoemulsions, solid lipid microparticles)
A significant challenge in treating neurological disorders is the effective delivery of therapeutic agents across the blood-brain barrier. This compound, being more lipophilic than ferulic acid, exhibits improved cell membrane and brain permeability. medchemexpress.comtargetmol.com To further enhance its delivery to the brain, various targeting strategies are being explored. These include the use of nanoemulsions and solid lipid microparticles (SLMs). mdpi.comunife.itresearchgate.netnih.gov
Nanoemulsions are fine oil-in-water or water-in-oil dispersions that can encapsulate lipophilic compounds like this compound, facilitating their transport into the brain, particularly through nasal administration. mdpi.com A study involving a nanoemulsion of this compound and eugenol (B1671780) demonstrated increased brain targeting and prolonged presence in the cerebrospinal fluid following nasal delivery. mdpi.com
Solid lipid microparticles (SLMs) represent another promising delivery system. unife.itresearchgate.netnih.gov These are lipid-based carriers that can encapsulate this compound, protecting it from rapid degradation and enabling sustained release. researchgate.net Research has shown that SLMs loaded with this compound can be formulated to either control the release of the compound for conditions like peripheral neuropathic pain or to promote its rapid uptake into the brain after nasal administration. researchgate.netnih.gov The use of this compound as a prodrug in these formulations allows for higher encapsulation efficiency compared to its parent compound, ferulic acid. unife.itresearchgate.netnih.gov
| Delivery System | Base Material(s) | Key Findings |
| Nanoemulsion | Chitosan (B1678972) oleate, eugenol | Increased brain-targeting and prolonged presence of this compound in the cerebrospinal fluid after nasal administration. mdpi.com |
| Solid Lipid Microparticles (SLMs) | Tristearin (B179404) | Controlled release of this compound, suggesting potential for treating peripheral neuropathic pain. researchgate.netnih.gov |
| Solid Lipid Microparticles (SLMs) | Stearic acid | Induced a significant increase in the dissolution rate of this compound, suggesting utility for brain uptake via nasal administration. researchgate.netnih.gov |
Other Investigated Biological Activities
Beyond its anti-cancer and neuroprotective effects, this compound has been investigated for a range of other biological activities. These primarily stem from its potent antioxidant and anti-inflammatory properties. ontosight.aimedchemexpress.comchemfaces.com
Antioxidant Activity: this compound is a strong antioxidant, capable of scavenging free radicals and inhibiting lipid peroxidation. ontosight.aimedchemexpress.comsolubilityofthings.com This activity is fundamental to its protective effects in various disease models.
Anti-inflammatory Activity: The compound has demonstrated significant anti-inflammatory effects. ontosight.aimedchemexpress.comchemfaces.com It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ, and inhibit the expression of inflammatory enzymes like COX-2. medchemexpress.comchemfaces.com
Antimicrobial Activity: this compound has also been found to possess antimicrobial properties against certain bacteria and fungi. ontosight.aiontosight.ainih.gov This suggests its potential application in developing new antimicrobial agents. nih.gov
| Biological Activity | Key Mechanisms/Findings |
| Antioxidant | Scavenges free radicals, inhibits lipid peroxidation. ontosight.aimedchemexpress.comsolubilityofthings.com |
| Anti-inflammatory | Suppresses pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ) and inhibits COX-2 expression. medchemexpress.comchemfaces.com |
| Antimicrobial | Exhibits activity against certain bacteria and fungi. ontosight.aiontosight.ainih.gov |
Anthelmintic Activity
This compound has demonstrated notable anthelmintic properties, particularly against the gastrointestinal nematode Haemonchus contortus, a significant parasite in small ruminants. chemfaces.combiocrick.comchemfaces.comtargetmol.com Research has identified this compound as one of the active compounds in plant extracts exhibiting ovicidal effects. biocrick.comnih.gov
In a study investigating the anthelmintic compounds from Acacia cochliacantha, fractions containing this compound, among other caffeoyl and coumaroyl derivatives, displayed high efficacy in an in vitro egg hatch assay. biocrick.comnih.gov These less polar fractions were responsible for the highest ovicidal activities, achieving 98-100% egg hatching inhibition at concentrations ranging from 0.62 to 1.56 mg/mL. biocrick.comnih.gov
Further research has quantified the specific inhibitory action of this compound. At a concentration of 1 mg/mL, this compound individually was found to inhibit the hatching of H. contortus eggs by 75%. nih.govmdpi.com In the same study, a mixture containing this compound and quercetin (B1663063) also resulted in a 94% inhibition of egg hatching, suggesting potential synergistic effects. nih.govmdpi.com These findings highlight the potential of this compound as a promising anthelmintic agent for controlling parasitic nematode infections. chemfaces.combiocrick.comchemfaces.comtargetmol.com
Table 1: Anthelmintic Activity of this compound against Haemonchus contortus
| Compound/Mixture | Concentration (mg/mL) | Bioassay | % Inhibition |
| This compound | 1 | Egg Hatch Assay | 75% |
| Mixture (this compound + Quercetin) | Not specified | Egg Hatch Assay | 94% |
| Active Fractions (containing this compound) | 0.62 - 1.56 | Egg Hatch Assay | 98-100% |
Effects on Biofilm Formation
The activity of this compound concerning biofilm formation has been explored, particularly in the context of its comparison with other alkyl esters of ferulic acid. Studies suggest that the length of the alkyl chain in ferulate esters plays a crucial role in their antibacterial and antibiofilm efficacy, with longer chains generally showing greater activity. nih.govresearchgate.net
Research on the antibacterial activity of synthetic ferulic acid derivatives indicated that this compound and ethyl ferulate exhibited a relatively broad antimicrobial spectrum against various microorganisms, excluding Gram-negative bacteria. researchgate.net However, when specifically investigating the inhibition of biofilm formation, longer-chain derivatives such as hexyl ferulate have been shown to be more potent. nih.gov For instance, one study found that hexyl ferulate demonstrated the strongest inhibition of Pseudomonas aeruginosa biofilm formation (78%), while ferulic acid itself had a more modest effect (26%). nih.gov
In studies focused on Staphylococcus aureus, this compound did not show significant antimicrobial activity, which is a prerequisite for inhibiting biofilm formation. oaji.net However, a 2024 study did establish a Minimum Inhibitory Concentration (MIC) for this compound against Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net This suggests a baseline level of antibacterial activity, although specific data on its direct impact on biofilm formation remains limited in the current literature. The primary focus of many studies has been on its more lipophilic derivatives. oaji.netresearchgate.net
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria
| Bacterial Strain | MIC (mg/mL) |
| Bacillus subtilis | 0.31 |
| Staphylococcus aureus | 0.31 |
Mechanistic Studies of Methyl Ferulate Bioactivity
Molecular Docking and Binding Mode Analysis
Molecular docking simulations have been instrumental in predicting and understanding the binding of methyl ferulate to key proteins, providing insights into its antibacterial and transport properties.
Staphylococcus aureus Proteins: Molecular modeling has been employed to investigate the binding mode of this compound within the active sites of crucial proteins from Staphylococcus aureus. researchgate.netnih.gov These computational results align with experimental data, which show this compound has a minimum inhibitory concentration (MIC) of 0.31 mg/mL against this bacterium. researchgate.netnih.gov
A specific molecular docking study focused on the NorA efflux pump of S. aureus, a protein that confers antibiotic resistance. The study revealed a favorable energy of interaction between this compound derivatives and the NorA pump. oaji.net The stability of these complexes was attributed to interactions with key amino acid residues, including TYR57, TYR58, and LEU255, which were commonly involved in stabilizing the compounds within the binding site. oaji.net
Human Serum Albumin (HSA): Computer simulations have also been used to complement experimental findings on the interaction between this compound and Human Serum Albumin (HSA). rsc.org These studies confirmed that this compound preferentially binds to site II of the HSA molecule. rsc.orgresearchgate.net
| Target Protein | Organism/System | Key Findings | Interacting Residues |
|---|---|---|---|
| NorA Efflux Pump | Staphylococcus aureus | Favorable binding energy, suggesting inhibition of the pump. oaji.net | TYR57, TYR58, LEU255 oaji.net |
| Human Serum Albumin (HSA) | Human | Preferential binding to Site II. rsc.orgresearchgate.net | Not specified in detail in search results |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies have been crucial in identifying the specific chemical features of this compound that are responsible for its biological effects.
In studies examining the synergistic anticancer effects of hydroxycinnamic acid derivatives (HCADs) with carnosic acid in acute myeloid leukemia cells, specific structural elements were found to be critical. nih.gov The analysis identified the para-hydroxyl group on the phenolic ring, the C7–C8 double bond in the side chain, and a methyl-esterified carboxyl group as essential for this synergistic activity. nih.gov this compound possesses all these required features. nih.gov The presence of additional groups, such as the methoxy (B1213986) group in this compound, was noted to interfere with this particular synergistic feature to some extent compared to simpler HCADs. nih.gov
In the context of antioxidant and antiradical activities, the structure of ferulates plays a significant role. agriculturejournals.czmdpi.com this compound demonstrated the strongest antioxidant activity in a β-carotene-linoleate model system compared to ferulic acid, isoferulic acid, and coniferyl aldehyde. agriculturejournals.cz However, its parent compound, ferulic acid, was found to be a more potent scavenger of the DPPH radical. agriculturejournals.cz The esterification of the carboxylic acid group to form this compound, along with the positions of the hydroxyl and methoxy groups on the aromatic ring, are key determinants of its antioxidant potential, with efficacy varying depending on the specific reaction system. mdpi.com For instance, while ferulic acid was a stronger antioxidant than its methyl and ethyl esters in some assays, these esters exhibited strong activity in lipid systems. mdpi.com
| Structural Feature | Related Bioactivity | Importance/Observation |
|---|---|---|
| para-Hydroxyl Group | Synergy with Carnosic Acid | Critical for activity. nih.gov |
| C7–C8 Double Bond | Synergy with Carnosic Acid | A major requirement for the observed effect. nih.gov |
| Methyl-Esterified Carboxyl Group | Synergy with Carnosic Acid / Antioxidant Activity | Critical for synergy with carnosic acid; modulates antioxidant activity depending on the system. nih.govagriculturejournals.czmdpi.com |
| meta-Positioned Methoxy Group | Synergy with Carnosic Acid / Antioxidant Activity | Interferes slightly with synergy; contributes to antioxidant potential. nih.govmdpi.com |
Enzyme Inhibition Studies
Research has shown that this compound can directly interfere with the function of specific enzymes, which is a key aspect of its bioactivity.
One of the most notable findings is its effect on NADH dehydrogenase. Studies investigating the control of tobacco black shank disease, caused by the pathogen Phytophthora nicotianae, revealed that this compound exerts a strong inhibitory effect on the pathogen. researchgate.netresearchgate.net The mechanism of this action was identified as the impairment of NADH dehydrogenase function, with the enzyme's activity decreasing by 50% upon treatment with this compound. researchgate.netresearchgate.net This inhibition disrupts crucial metabolic pathways in the pathogen, leading to effective disease control. researchgate.net
Interaction with Biological Macromolecules
The interaction of this compound with biological macromolecules, particularly transport proteins like Human Serum Albumin (HSA), governs its distribution and bioavailability in the body.
The binding of this compound to HSA has been characterized using advanced analytical techniques such as Saturation Transfer Difference NMR (STD-NMR) and circular dichroism spectroscopy. rsc.orgresearchgate.netnih.gov These studies revealed a moderate binding affinity, with an association constant (Ka) of 1.298 × 10³ M⁻¹. rsc.orgresearchgate.netrsc.org This level of affinity allows HSA to act as a carrier for this compound in circulation. rsc.org
Binding epitope mapping using STD-NMR demonstrated that the aromatic ring of this compound plays a pivotal role in the interaction with HSA. rsc.orgresearchgate.net The primary forces driving the formation of the this compound-HSA complex are hydrophobic interactions and hydrogen bonding. researchgate.netnih.gov Furthermore, site-marker-displacement experiments conclusively showed that this compound preferentially binds to site II (the diazepam binding site) of HSA. rsc.orgresearchgate.net Importantly, this binding does not cause significant changes to the fundamental protein structure of HSA. rsc.orgresearchgate.net
| Macromolecule | Binding Parameter | Value/Finding | Methodology |
|---|---|---|---|
| Human Serum Albumin (HSA) | Binding Affinity (Ka) | 1.298 × 10³ M⁻¹ rsc.orgresearchgate.netrsc.org | STD-NMR researchgate.net |
| Human Serum Albumin (HSA) | Binding Site | Prefers Site II rsc.orgresearchgate.net | STD-NMR Displacement, Circular Dichroism rsc.org |
| Human Serum Albumin (HSA) | Key Interacting Moiety | Aromatic Ring rsc.orgresearchgate.net | STD-NMR Binding Epitope Mapping researchgate.net |
| Human Serum Albumin (HSA) | Interaction Forces | Hydrophobic interactions, Hydrogen bonding researchgate.netnih.gov | STD-NMR, Multispectral Methods researchgate.netnih.gov |
| Human Serum Albumin (HSA) | Effect on Protein Structure | Does not change the basic skeleton of HSA. rsc.orgresearchgate.net | Circular Dichroism rsc.org |
Bioavailability, Metabolism, and Pharmacokinetics of Methyl Ferulate
Absorption and Distribution Studies
The absorption and distribution of methyl ferulate have been investigated in various preclinical models, often in the context of novel delivery systems designed to enhance its therapeutic potential.
In Vitro and In Vivo Absorption: Studies utilizing in vitro models of the respiratory mucosa have shown that nanoemulsion formulations can significantly increase the uptake of this compound by mucosal cells. mdpi.comnih.gov This suggests that specialized delivery systems can overcome initial absorption barriers. Following administration, this compound is absorbed into the bloodstream. researchgate.net
Tissue Distribution: After absorption, the distribution of a compound throughout the body determines its access to target sites. Following intravenous administration in rats, this compound exhibited a negligible ability to permeate the cerebrospinal fluid (CSF), indicating limited distribution to the central nervous system under normal conditions. mdpi.comnih.gov However, when administered nasally via a nanoemulsion, a sensible increase in brain targeting was observed. mdpi.com This highlights the critical role of the administration route and formulation in directing the distribution of this compound.
Metabolic Pathways and Metabolite Identification (e.g., hydrolysis to ferulic acid)
The primary metabolic pathway for this compound is its hydrolysis to the parent compound, ferulic acid. This conversion is a key aspect of its behavior as a prodrug.
Hydrolysis to Ferulic Acid: this compound is readily hydrolyzed to ferulic acid in various biological environments. researchgate.netunife.it This process has been observed in rat whole blood and liver homogenate, confirming its prodrug behavior. researchgate.netunife.it The conversion is catalyzed by esterase enzymes present in the body. researchgate.net
Further Metabolism of Ferulic Acid: Once converted to ferulic acid, the compound undergoes further metabolism. Studies have shown that ferulic acid can be hydrogenated, demethylated, and dehydroxylated by gut microbes. researchgate.net For instance, some lactic acid bacteria can transform ferulic acid into p-coumaric acid. actapol.net
The table below summarizes the key metabolic transformations of this compound.
| Precursor | Enzyme/Process | Metabolite | Biological Matrix |
| This compound | Esterase / Hydrolysis | Ferulic acid | Rat whole blood, Rat liver homogenate |
| Ferulic acid | Gut microbiota | Hydrogenated ferulic acid, p-coumaric acid | Intestine |
Elimination and Half-life Studies
The elimination rate and half-life of a compound are critical determinants of its duration of action and dosing frequency.
Plasma Half-life: Following intravenous administration in rats, this compound has a short plasma half-life, reported to be approximately 10.08 ± 0.37 minutes. mdpi.comnih.gov Another study reported a half-life of 18.0 ± 1.9 minutes in rats. researchgate.net This rapid elimination can limit its therapeutic efficacy.
Elimination Pathways: Ferulic acid, the primary metabolite of this compound, is mainly excreted through the kidneys. mdpi.com The rapid clearance of ferulic acid from the body underscores the challenges in maintaining therapeutic concentrations. ukaazpublications.com
The pharmacokinetic parameters of this compound are summarized in the table below.
| Parameter | Value | Species | Administration Route |
| Plasma Half-life | 10.08 ± 0.37 min | Rat | Intravenous |
| Plasma Half-life | 18.0 ± 1.9 min | Rat | Not specified |
Prodrug Behavior and Strategies for Enhanced Delivery
The inherent limitations of ferulic acid's bioavailability and rapid elimination have led to the exploration of this compound as a prodrug and the development of advanced delivery strategies. unife.it
Prodrug Concept: this compound acts as a prodrug for ferulic acid. researchgate.netunife.it By masking the carboxylic acid group of ferulic acid through esterification, its lipophilicity is increased, which can enhance its ability to be encapsulated in lipid-based delivery systems. researchgate.netresearchgate.net Once absorbed, it is converted to the active ferulic acid. researchgate.netunife.it
Enhanced Delivery Systems: To overcome the pharmacokinetic challenges, various formulation strategies have been investigated. These include:
Nanoemulsions: Nanoemulsions have been shown to increase the uptake of this compound in mucosal cells and improve its brain targeting when administered nasally. mdpi.comnih.gov
Solid Lipid Microparticles (SLMs): Encapsulating this compound in SLMs made from materials like tristearin (B179404) or stearic acid can help sustain its release. researchgate.netunife.it Tristearin-based SLMs have demonstrated the ability to control the release of the prodrug. researchgate.net In contrast, stearic acid-based SLMs have been shown to significantly increase its dissolution rate in water, which could be beneficial for brain uptake after nasal administration. researchgate.net
Coaxial Electrospinning: Coaxial electrospun fiber membranes containing this compound have been developed as a potential method for sustained release. mdpi.comnih.gov
Analytical Techniques for Methyl Ferulate Research
Spectroscopic Methods
Spectroscopic techniques are fundamental for determining the molecular structure of methyl ferulate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural analysis of this compound, offering detailed insights into its carbon-hydrogen framework. rsc.orgnih.gov
1D NMR (¹H and ¹³C): One-dimensional NMR is essential for the initial identification of this compound. chemfaces.com The ¹H NMR spectrum characteristically displays signals for the vinyl protons (H-7 and H-8) as doublets with a large coupling constant (around 16.0 Hz), which confirms their trans configuration. uns.ac.id The aromatic protons appear in their expected regions, while the methoxy (B1213986) and methyl ester groups are readily identified as sharp singlet signals. uns.ac.id The ¹³C NMR spectrum is complementary, showing distinct resonances for all carbon atoms, including the carbonyl carbon of the ester and the carbons of the aromatic ring. uns.ac.id
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ Data sourced from Ekowati et al., 2019 uns.ac.id
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-7 | 7.60 | d | 16.0 |
| H-8 | 6.25 | d | 16.0 |
| Aromatic H | 7.00 | d | 2.0 |
| Aromatic H | 6.88 | d | 8.4 |
| Phenolic OH | 6.40 | s | - |
| Methoxy (Ar-OCH₃) | 3.88 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ Data sourced from Ekowati et al., 2019 uns.ac.id
| Atom No. | Chemical Shift (δ) ppm |
|---|---|
| Carbonyl (C=O) | 168.13 |
| Aromatic/Vinyl C | 148.33, 147.13, 126.79, 123.05, 114.72, 109.75 |
| Vinyl C | 150.74 |
| Methoxy (Ar-OCH₃) | 55.91 |
2D NMR: Two-dimensional NMR experiments like COSY, HSQC, and HMBC are employed for the unambiguous assignment of proton and carbon signals, which is especially useful for complex structures or mixtures. kit.edu
STD-NMR: Saturation Transfer Difference (STD) NMR is a powerful method for investigating the binding interactions between this compound and large molecules like proteins. rsc.orgnih.gov This technique identifies the specific parts of the this compound molecule that are in close contact with a binding partner, providing valuable information on the binding epitope. rsc.orgrsc.org For example, STD-NMR has been used to study the interaction of this compound with human serum albumin (HSA), revealing that the aromatic ring plays a key role in the binding. nih.gov
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for gaining structural information from its fragmentation patterns. aip.org
MS and HR-ESI-MS: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides highly accurate mass measurements. In a typical analysis, this compound is detected as a protonated molecule [M+H]⁺. For instance, an observed m/z of 209.0814 for the [M+H]⁺ ion corresponds to the calculated molecular formula C₁₁H₁₂O₄. aip.org
LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of MS. nih.govmdpi.comajol.info This hyphenated technique is extensively used for the identification and quantification of this compound in complex samples such as plant extracts. aip.orgnih.gov The retention time from the LC column provides an initial identification, which is then confirmed by the mass spectrum.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within the this compound molecule based on their characteristic vibrational frequencies. aip.org The FTIR spectrum of this compound shows several key absorption bands. mdpi.com
Table 3: Characteristic FTIR Absorption Bands for this compound Data compiled from various sources. uns.ac.idmdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3406 | O-H stretching | Phenolic hydroxyl |
| ~1718 | C=O stretching | α,β-unsaturated ester |
| ~1642 | C=C stretching | Alkene |
| ~1590, ~1512 | C=C stretching | Aromatic ring |
A strong absorption peak around 1702-1718 cm⁻¹ is indicative of the conjugated ester carbonyl group. uns.ac.idmdpi.com A broad band in the region of 3400-3500 cm⁻¹ confirms the presence of the phenolic hydroxyl group, while absorptions in the 1600-1512 cm⁻¹ range are characteristic of the aromatic ring vibrations. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the conjugated system of this compound. chemfaces.com The extended conjugation, which includes the phenyl ring and the propenoate side chain, results in strong UV absorption. In methanol (B129727), this compound typically exhibits a maximum absorption (λmax) at approximately 323-326 nm. uns.ac.idaip.org This distinct absorption profile is often utilized for quantitative analysis. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Chromatographic Methods (e.g., HPLC, GC-MS, TLC)
Chromatographic techniques are indispensable for the separation, isolation, and quantification of this compound from various matrices. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical tool for this compound analysis. chemfaces.comnist.govscielo.br Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of mixtures of water (often with added acid like formic acid) and organic solvents such as methanol or acetonitrile. Detection is typically achieved with a UV detector set to the λmax of this compound. chemfaces.comaip.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analyzing this compound, though it often requires a derivatization step to make the compound more volatile. mdpi.com This method offers high-resolution separation and unambiguous identification through mass spectral data. mdpi.comnih.gov
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. uns.ac.idaip.org It is frequently used for monitoring reaction progress or for the initial screening of extracts. researchgate.net
Other Analytical Assays
In addition to spectroscopic and chromatographic methods, various other assays are used in this compound research. For example, antioxidant capacity assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are employed to evaluate its antioxidant properties. nih.gov These assays typically measure the reduction of the DPPH radical by this compound, which is monitored spectrophotometrically. nih.gov Other biological assays, such as those to determine anti-inflammatory or antimicrobial activity, are also used to characterize the compound's potential applications. chemfaces.comnih.gov
Ames Assay for Mutagenicity Evaluation
The Ames assay is a widely used method to assess the mutagenic potential of chemical compounds. In a study evaluating the in vitro toxicity of this compound, the Ames test was conducted using two strains of Salmonella typhimurium, TA98 and TA100, at a concentration of 10 mg/ml. tandfonline.comresearchgate.net The results indicated that this compound is non-mutagenic, as the observed test values were not significantly higher than the background values of the assay. tandfonline.combiocrick.comchemfaces.com This finding is crucial for the safety assessment of this compound for potential therapeutic applications. tandfonline.com
Hemolytic Activity Assays
Hemolytic activity assays are performed to determine the extent to which a compound can rupture red blood cells (erythrocytes). The hemolytic potential of this compound was assessed using human red blood cells. tandfonline.comresearchgate.net The findings from this assay revealed that this compound, along with methyl p-coumarate, induced 10-15% hemolysis at concentrations up to 20 mg/ml. tandfonline.com However, at higher concentrations of 40 and 80 mg/ml, the hemolysis increased significantly to a range of 50-85%. tandfonline.comchemfaces.com Compounds with a hemolysis value below 10% are generally considered non-hemolytic, while those causing more than 25% hemolysis are deemed toxic. tandfonline.com
Table 1: Hemolytic Activity of this compound
| Concentration (mg/ml) | Hemolysis (%) |
|---|---|
| Up to 20 | 10-15 |
| 40 | 50-85 |
Cytokine Release Measurement
The anti-inflammatory properties of this compound have been investigated by measuring its effect on cytokine release in lipopolysaccharide (LPS)-activated macrophage cells. biocrick.comresearchgate.net Research has shown that this compound strongly inhibits the release of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). chemfaces.comresearchgate.net Notably, the production of these cytokines was suppressed by at least 50% in bone marrow-derived macrophages treated with this compound. researchgate.net In contrast, the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) was not affected by this compound treatment. chemfaces.comresearchgate.net In another study using a PC12 cell model of neuroinflammation, this compound was found to reduce the release of TNF-α in a concentration-dependent manner when stimulated with muramyl dipeptide (MDP). nih.gov
Table 2: Effect of this compound on Cytokine Release
| Cytokine | Effect | Cell Type |
|---|---|---|
| IL-6 | Strongly Inhibited | Macrophages |
| TNF-α | Strongly Inhibited | Macrophages, PC12 cells |
| IFN-γ | Strongly Inhibited | Macrophages |
Western Blotting for Protein Expression
Western blotting is a key technique used to analyze the expression of specific proteins. In the context of this compound research, this method has been employed to investigate its anti-inflammatory and anti-apoptotic effects. Studies have shown that this compound treatment in LPS-stimulated macrophages leads to a clear reduction in the phosphorylation of p38 and c-Jun NH2-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) pathway. biocrick.comchemfaces.comresearchgate.net Furthermore, the expression of cyclooxygenase-2 (COX-2) was also suppressed in these cells upon treatment with this compound. biocrick.comresearchgate.net
In a separate study on ethanol-induced apoptosis in L-02 cells, western blot analysis revealed that this compound decreased the protein expression levels of Bax (a pro-apoptotic protein) and increased the levels of Bcl-2 (an anti-apoptotic protein), thereby downregulating the Bax/Bcl-2 ratio. nih.gov It also attenuated the phosphorylation of JNK and p38 and reduced the expression of NADPH oxidase 4 (NOX4) and p22phox. nih.gov Additionally, in human colorectal cancer cells, this compound was found to up-regulate the expression of cyclin-dependent kinase inhibitors (p19, p21, p27) and pro-apoptotic genes (Bax, Bad, Apaf1, Bid, Bim, Smac) and caspases, while down-regulating cyclin-dependent kinases (Cdk1, Cdk2) and anti-apoptotic genes (c-IAP-1, c-IAP-2, Bcl2, FLIP). nih.govnih.gov
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful tool for analyzing the cell cycle and detecting apoptosis. Research on human colorectal cancer cell lines (SW1116 and SW837) has demonstrated that treatment with this compound (1.5 mM) for 24 hours can arrest the cell cycle progression in the S and G2/M phases. nih.gov This technique, which measures the DNA content of cells labeled with propidium (B1200493) iodide, is crucial for understanding the anti-proliferative effects of the compound. nih.gov
Furthermore, flow cytometry has been utilized to quantify apoptosis in these cancer cells. By double staining cells with annexin (B1180172) V-FITC and propidium iodide, researchers were able to distinguish between living, early apoptotic, late apoptotic, and necrotic cells. nih.gov Treatment with this compound (1.0 and 1.5 mM) for 24 hours was shown to induce apoptosis in both SW1116 and SW837 cell lines. nih.gov Similarly, in L-02 cells, flow cytometry was used to assess apoptosis induced by ethanol, and it was found that methyl ferulic acid markedly suppressed this process. nih.gov
Fluorometry for ROS Generation
Fluorometry is used to measure the generation of reactive oxygen species (ROS), which are implicated in cellular damage and various disease processes. In studies involving human colorectal cancer cells, fluorometry was employed to evaluate the effect of this compound on ROS production. nih.govnih.gov The results indicated that this compound treatment induced the generation of ROS in these cancer cells, which is a mechanism that can contribute to apoptosis. nih.govnih.gov
Conversely, in a study on L-02 cells exposed to ethanol-induced stress, intracellular ROS production was determined using the 2',7'-dichlorofluorescein-diacetate (DCFH-DA) dye. nih.gov This research showed that methyl ferulic acid decreased the production of intracellular ROS triggered by ethanol, highlighting its anti-apoptotic and protective effects in this model. nih.gov
EIA for NF-kB DNA-binding Activity
An Enzyme Immunoassay (EIA) is utilized to measure the DNA-binding activity of transcription factors like Nuclear Factor-kappa B (NF-kB), which plays a key role in the inflammatory response and cancer. In human colorectal cancer cell lines SW1116 and SW837, the effect of this compound on NF-kB (p65) activity was determined using a specific transcription factor assay kit. nih.gov Nuclear extracts from cells treated with 1.5 mM this compound for 24 hours showed a significant decrease in the DNA-binding activity of NF-kB. nih.gov This inhibition of NF-kB activity is a crucial aspect of the anti-proliferative and anti-inflammatory effects of this compound. nih.govnih.gov
Real-time qPCR for Gene Expression
Real-time quantitative polymerase chain reaction (qPCR) is a pivotal technique for investigating the effects of this compound on gene expression. nih.gov This method allows for the sensitive and specific quantification of messenger RNA (mRNA) transcripts, providing insights into the molecular mechanisms underlying the biological activities of this compound. nih.govthermofisher.com
One area of research has focused on the impact of this compound on microorganisms. In a study on Lactobacillus plantarum WCFS1, real-time qPCR was employed to analyze the expression of genes involved in tannin metabolism. nih.gov The results showed that this compound, a hydroxycinnamic ester, induced a low level of expression of several genes, including tanBLp. nih.gov Notably, it also triggered the expression of genes not previously induced in the wild-type strain, such as lp_2948, lp_2949, lp_2953, lp_2958, and lp_2959. nih.gov
Another study investigated the antifungal mechanism of this compound against Phytophthora nicotianae, a pathogen responsible for tobacco black shank disease. nih.govresearchgate.net Transcriptome analysis revealed 240 differentially expressed genes (DEGs) in the pathogen following treatment with this compound. nih.govresearchgate.net Subsequent real-time qPCR analysis confirmed the upregulation of genes associated with NADH dehydrogenase, such as Ndufs7, suggesting that this compound impairs mitochondrial function in the pathogen. nih.govresearchgate.net
In the context of plant biology, the expression of fungal feruloyl esterase (AnFAE) in transgenic Arabidopsis and Brachypodium plants was shown to alter the cell wall composition and increase susceptibility to certain fungal pathogens. frontiersin.org Real-time qPCR analysis of these transgenic plants revealed increased expression of several defense-related genes upon infection compared to wild-type plants, indicating a complex regulatory response to the altered cell wall structure. frontiersin.org
Furthermore, research on Aspergillus niger has utilized real-time qPCR to study the induction of genes encoding feruloyl esterases (FAEs). helsinki.fi The expression of the faeC gene was found to be induced by various phenolic compounds, including ferulic acid, although at low levels. helsinki.fi This suggests a specific transcriptional response of different fae genes to various aromatic monomers. helsinki.fi
The data from these studies highlight the utility of real-time qPCR in elucidating the specific genes and pathways modulated by this compound in diverse biological systems.
Table of Gene Expression Changes Induced by this compound
| Organism | Condition | Gene(s) | Expression Change |
|---|---|---|---|
| Lactobacillus plantarum WCFS1 | Treatment with this compound | tanBLp, lp_2948, lp_2949, lp_2953, lp_2958, lp_2959 | Low induction nih.gov |
| Phytophthora nicotianae | Treatment with this compound | Ndufs7 and other NADH dehydrogenase-related genes | Upregulation nih.govresearchgate.net |
| Transgenic Arabidopsis and Brachypodium expressing AnFAE | Fungal infection | Defense-related genes | Increased expression frontiersin.org |
| Aspergillus niger | Exposure to ferulic acid (related compound) | faeC | Low induction helsinki.fi |
Preclinical and Translational Research of Methyl Ferulate
In Vitro Studies on Cell Lines
Methyl ferulate has been the subject of numerous in vitro studies to evaluate its biological activities in various cell lines, including macrophage cells, PC12 cells, and fibroblasts.
Macrophage Cells:
In studies using primary bone marrow-derived macrophages (BMDMs), this compound has demonstrated significant anti-inflammatory properties. glpbio.commedchemexpress.com It has been shown to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). glpbio.commedchemexpress.comresearchgate.net However, it does not appear to affect the production of the anti-inflammatory cytokine IL-10. researchgate.net The anti-inflammatory effects of this compound are linked to its ability to inhibit the generation of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2). glpbio.commedchemexpress.comresearchgate.net Mechanistically, this compound has been found to block the phosphorylation of p38 and c-Jun NH2-terminal kinase (JNK), key components of the mitogen-activated protein kinase (MAPK) pathway, in lipopolysaccharide (LPS)-stimulated macrophages. glpbio.commedchemexpress.comresearchgate.netambeed.com Notably, this compound at a concentration of 25 µg/mL did not show cytotoxic effects on BMDMs after treatment for 6, 18, and 48 hours. glpbio.commedchemexpress.com
PC12 Cells:
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used as a model for neuronal cells in neurobiology research. researchgate.net In vitro studies on PC12 cells have indicated that this compound possesses neuroprotective properties. targetmol.com It has been observed that this compound can protect these cells from inflammation. researchgate.net While one study suggested that this compound has less antioxidant capacity than its parent compound, ferulic acid, in neuronal PC12 cells, another study highlighted its ability to retain the intrinsic anti-inflammatory and antioxidant activities of ferulic acid. targetmol.commdpi.com
Fibroblasts:
Research on human cardiac fibroblasts (HCFs) has revealed the potential of methyl ferulic acid (MFA), a related compound, in attenuating cardiac fibrosis. In a study using TGF-β1-induced HCFs, MFA was found to attenuate the expression of fibrosis-related proteins and suppress the migration and proliferation of these cells. nih.gov This suggests a potential role for this compound derivatives in modulating fibroblast activity and fibrotic processes. Additionally, in NIH 3T3 fibroblasts, ethyl ferulate, a similar ester of ferulic acid, significantly reduced the production of free radicals and the activation of NF-κB when the cells were exposed to oxidative stress. sci-hub.se
Table 1: Summary of In Vitro Studies on this compound
| Cell Line | Key Findings | References |
|---|---|---|
| Macrophage Cells (BMDMs) | Suppresses pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ). Inhibits NO generation and COX-2 expression. Blocks p38 and JNK phosphorylation. | glpbio.commedchemexpress.comresearchgate.net |
| PC12 Cells | Exhibits neuroprotective and anti-inflammatory properties. | targetmol.comresearchgate.netmdpi.com |
| Human Cardiac Fibroblasts (HCFs) | Methyl ferulic acid attenuates fibrosis-related protein expression and suppresses cell migration and proliferation. | nih.gov |
| NIH 3T3 Fibroblasts | Ethyl ferulate reduces free radical production and NF-κB activation. | sci-hub.se |
In Vivo Animal Model Studies
The therapeutic potential of this compound has been further investigated in various in vivo animal models. These studies have provided valuable insights into its effects on inflammation, toxicity, and neuroprotection.
In a study evaluating its toxicity, this compound was found to be non-mutagenic in the Ames assay using Salmonella typhimurium strains TA98 and TA100. nih.govtandfonline.com The brine shrimp lethality bioassay suggested a lethal concentration (LC50) of 4.38 mg/ml. nih.govtandfonline.com Furthermore, in vivo studies on rabbits indicated that this compound is non-irritant to the skin and eyes. nih.govtandfonline.com
Animal models of myocardial fibrosis in mice have shown that methyl ferulic acid can improve cardiac function and reduce infarction sizes. nih.gov It also attenuated the expression of fibrosis-related proteins in these models. nih.gov
Pharmacokinetic studies in rats have been conducted to understand the absorption and distribution of this compound. Following intravenous administration, this compound was found to have a plasma half-life of 10.08 ± 0.37 minutes and showed negligible permeation into the cerebrospinal fluid (CSF). nih.gov However, when administered nasally as part of a nanoemulsion formulation, the brain targeting of this compound was significantly increased. mdpi.comnih.gov
Studies on inflammation in mice have demonstrated that extracts containing this compound can effectively reduce carrageenan- and formalin-induced inflammation. researchgate.net Additionally, this compound has shown promising anthelmintic activity against Haemonchus contortus. chemfaces.comtargetmol.com
Formulation Development for Enhanced Delivery and Efficacy
To overcome challenges such as poor bioavailability and rapid elimination, various formulation strategies have been developed for this compound to enhance its delivery and therapeutic efficacy. mdpi.comnih.govunife.it
Nanoemulsions:
Nanoemulsions have emerged as a promising delivery system for this compound, particularly for brain targeting via nasal administration. mdpi.comnih.gov A nanoemulsion composed of this compound and eugenol (B1671780), stabilized by chitosan (B1678972) oleate, has been developed. mdpi.comnih.gov This formulation exhibited a dispersed-phase mean diameter of approximately 249.22 ± 32.78 nm. mdpi.comnih.gov In vitro studies on RPMI 2650 cells, a model of the respiratory mucosa, showed that the nanoemulsion increased the uptake of the loaded compounds. mdpi.comnih.gov More importantly, nasal administration of this nanoemulsion in rats significantly enhanced the brain targeting of this compound compared to intravenous administration. mdpi.comnih.gov Another study reported the development of a thermogelling nanoemulsion using methylcellulose (B11928114) for the formulation of nanocrystalline oral dosage forms. mit.edu
Solid Lipid Microparticles (SLMs):
Solid lipid microparticles (SLMs) have been investigated as a carrier system for the sustained delivery of this compound. nih.govunife.it These microparticles have been produced using tristearin (B179404) or stearic acid as the lipid matrix through a hot emulsion technique. nih.govunife.itacs.org The encapsulation of this compound, which acts as a prodrug and is hydrolyzed to ferulic acid in the body, was found to be higher in SLMs compared to ferulic acid itself. nih.govunife.it The amount of encapsulated this compound was 0.719 ± 0.005% in tristearin-based SLMs and 1.507 ± 0.014% in stearic acid-based SLMs. nih.govunife.it Tristearin SLMs demonstrated controlled release of the prodrug, while stearic acid SLMs led to a significant increase in its dissolution rate in water. nih.govunife.it These findings suggest that tristearin SLMs could be suitable for formulations targeting peripheral neuropathic pain, whereas stearic acid SLMs might be beneficial for enhancing brain uptake after nasal administration. nih.govunife.it
Table 2: Formulation Strategies for this compound
| Formulation | Key Characteristics | Potential Advantages | References |
|---|---|---|---|
| Nanoemulsion | Mean diameter ~249 nm; Contains this compound and eugenol; Stabilized with chitosan oleate. | Enhanced brain targeting via nasal administration; Increased cellular uptake. | mdpi.comnih.gov |
| Solid Lipid Microparticles (SLMs) | Tristearin- or stearic acid-based; Encapsulates this compound as a prodrug. | Sustained release (tristearin SLMs); Increased dissolution rate (stearic acid SLMs); Potential for targeted delivery. | nih.govunife.it |
Potential Therapeutic Applications
Based on its diverse biological activities, this compound holds promise for various therapeutic applications, particularly in the management of inflammatory, infectious, and neurodegenerative diseases.
Inflammatory Diseases
The potent anti-inflammatory properties of this compound make it a strong candidate for the treatment of inflammatory conditions. glpbio.comtargetmol.comontosight.ai Its ability to suppress the production of key pro-inflammatory mediators like TNF-α, IL-6, and NO, and to inhibit the COX-2 enzyme and the MAPK signaling pathway, provides a solid rationale for its use in diseases characterized by chronic inflammation. glpbio.commedchemexpress.comresearchgate.netchemfaces.com Research suggests its potential as an anti-inflammatory agent isolated from medicinal plants like Stemona tuberosa. glpbio.comresearchgate.netchemsrc.com
Infectious Diseases
This compound has also demonstrated potential in combating infectious diseases. mdpi.com It has shown antimicrobial activity against certain bacteria. ontosight.ai One study highlighted its antibacterial properties against Bacillus subtilis and Staphylococcus aureus. researchgate.net Additionally, this compound has exhibited promising anthelmintic activity against the parasitic nematode Haemonchus contortus. targetmol.com Furthermore, recent research has indicated that this compound can directly inhibit the pathogen Phytophthora nicotianae, which causes black shank disease in tobacco, and also enrich the rhizosphere with beneficial Bacillus species that help to control the infection. nih.gov
Neurodegenerative Disorders
The neuroprotective effects of this compound, coupled with its ability to cross the blood-brain barrier, particularly when formulated in nanoemulsions, suggest its potential in the management of neurodegenerative disorders. glpbio.commedchemexpress.commdpi.comchemsrc.com Ferulic acid and its derivatives are known for their antioxidant and anti-inflammatory activities, which are beneficial in combating the oxidative stress and neuroinflammation associated with conditions like Parkinson's disease. mdpi.comunife.it The development of formulations like solid lipid microparticles and nanoemulsions aims to optimize its delivery to the central nervous system to exert its therapeutic effects. mdpi.comnih.govnih.govunife.it
Cancer Chemotherapy Adjuvant
An extensive review of preclinical research indicates a notable lack of studies focusing specifically on this compound as a cancer chemotherapy adjuvant. The majority of available research in this area has centered on its parent compound, ferulic acid. Studies on ferulic acid have explored its potential to enhance the efficacy of chemotherapeutic agents. For instance, ferulic acid has been shown to potentiate the cytotoxicity of platinum-based drugs like cisplatin (B142131) and carboplatin, as well as 5-fluorouracil, in cervical cancer (HeLa) and keratinocyte (K562) cell lines. revmedchir.ro Furthermore, the combination of ferulic acid with other natural compounds, such as curcumin, has been investigated for its potential as an adjuvant therapy to counteract chemoresistance in various cancers. nih.gov
The anticancer potential of ferulic acid and its derivatives, as a group, is acknowledged, with research pointing to their ability to inhibit tumor progression. scielo.br However, specific synergistic effects of this compound with chemotherapy drugs have not been detailed in the reviewed preclinical studies. Research has highlighted the general anti-inflammatory and antioxidant properties of this compound, such as the inhibition of COX-2 expression, which are mechanisms relevant to cancer pathology. Despite this, dedicated studies to evaluate its role as a direct adjuvant in cancer chemotherapy are not prominently featured in the scientific literature to date.
Plant Disease Control (e.g., tobacco black shank disease)
Preclinical research has identified this compound as a key phytochemical in the defense mechanisms of certain plants against soil-borne pathogens, particularly in the context of tobacco black shank disease. This disease, caused by the oomycete Phytophthora nicotianae, is a significant threat to tobacco crops. researchgate.net
Studies have demonstrated that tobacco cultivars resistant to black shank disease secrete higher quantities of this compound from their roots, especially after being inoculated with P. nicotianae, when compared to susceptible cultivars. researchgate.netnih.gov This compound has a direct and potent inhibitory effect on the pathogen. The median effective concentration (EC50) of this compound against P. nicotianae has been determined to be 67.51 µg/mL. researchgate.netnih.govresearcher.life The primary mechanism of this inhibition is the impairment of NADH dehydrogenase function in the pathogen, leading to a significant decrease in its activity. researchgate.netnih.govresearcher.life
Further genetic studies have pinpointed the enzyme caffeic acid O-methyltransferase (NtCOMT10) as crucial for the synthesis and secretion of this compound in tobacco. nih.gov Overexpression of the gene encoding for NtCOMT10 in tobacco plants resulted in a significant increase in this compound secretion. nih.gov These genetically modified plants exhibited enhanced suppression of tobacco black shank disease, with a notable decrease in the disease index. nih.gov In addition to its efficacy against P. nicotianae, this compound has also shown antagonistic effects against other plant pathogens. nih.gov
Interactive Data Table: Efficacy of this compound in Plant Disease Control
| Parameter | Finding | Research Focus | Source(s) |
| Pathogen | Phytophthora nicotianae | Tobacco Black Shank Disease | researchgate.netnih.govresearcher.life |
| Mechanism of Action | Impairment of NADH dehydrogenase function (activity decreased by 50%) | Direct inhibition of pathogen | researchgate.netnih.govresearcher.life |
| Efficacy (EC50) | 67.51 µg/mL | Direct inhibition of pathogen | researchgate.netnih.govresearcher.life |
| Source in Plants | Secreted by roots of resistant tobacco cultivars (e.g., Gexin 3) | Natural plant defense | researchgate.netnih.gov |
| Genetic Regulation | Overexpression of caffeic acid O-methyltransferase (NtCOMT10) increases secretion | Enhanced disease resistance | nih.gov |
| Secondary Effect | Recruits and enriches disease-suppressive rhizosphere microbes (e.g., Bacillus) | Indirect disease control | nih.govresearcher.life |
Environmental and Agricultural Research Applications
Role of Methyl Ferulate in Plant Defense Mechanisms and Stress Response
This compound plays a crucial role in how plants defend themselves against pathogens and respond to environmental stress. It is recognized as an allelochemical, a compound produced by a plant that can influence the growth of other organisms. ricesci.orgcabidigitallibrary.org
One of the key defense mechanisms involving this compound is its role in the plant's response to pathogen attacks. For instance, in tobacco plants, the secretion of this compound from the roots increases significantly following inoculation with the pathogen Phytophthora nicotianae, which causes black shank disease. nih.govnih.gov This response suggests that this compound is an integral part of the plant's induced defense system. The resistant tobacco cultivar Gexin 3 was observed to secrete more this compound than the susceptible cultivar Xiaohuangjin 1025 when faced with the pathogen. nih.gov The production of this compound is linked to the activity of the enzyme caffeic acid O-methyltransferase (COMT). Overexpression of the gene NtCOMT10 in tobacco leads to a notable increase in this compound secretion, enhancing the plant's resistance to black shank disease. nih.govnih.gov
Beyond direct defense against pathogens, this compound is also involved in the plant's response to abiotic stressors. Allelochemicals like this compound can influence various physiological processes in plants, including cell division, nutrient and water uptake, and photosynthesis, which are all critical for coping with stress. cabidigitallibrary.org The presence of ferulic acid and its derivatives in the cell wall can contribute to its rigidification, a common response to stress that helps protect the plant. researchgate.net
Furthermore, some plant activators, which are compounds that induce a state of resistance in plants, are derivatives of cinnamic acid, the precursor to ferulic acid. acs.org This suggests that this compound could be part of a broader signaling network that prepares the plant for potential threats. The allelopathic properties of this compound also extend to influencing the surrounding soil environment, which can indirectly benefit the plant. ricesci.org For example, it has been implicated in biological nitrification inhibition (BNI), a process that reduces the loss of nitrogen from the soil, making it more available to the plant. ricesci.orgcabidigitallibrary.org
Applications as a Natural Antimicrobial Agent in Agriculture
This compound has demonstrated significant potential as a natural antimicrobial agent in agriculture, offering an environmentally friendly alternative to synthetic pesticides. nih.govresearchgate.net Its effectiveness has been observed against a range of plant pathogens, both in laboratory settings and in vivo.
A key application of this compound is in the control of soil-borne diseases. Research has shown that it exhibits strong inhibitory effects against Phytophthora nicotianae, the causal agent of tobacco black shank disease, with a reported half-maximal effective concentration (EC50) of 67.51 µg/mL. nih.govnih.gov The mechanism of this inhibition involves the impairment of NADH dehydrogenase function in the pathogen, leading to a 50% decrease in its activity. nih.govnih.gov This disruption of a critical metabolic pathway highlights the targeted action of this compound.
Beyond its effects on P. nicotianae, this compound has also shown antagonistic effects against a variety of other phytopathogens. nih.govnih.gov These include Botrytis cinerea, Pythium aphanidermatum, Phytophthora sojae, Colletotrichum lagenarium, and Fusarium oxysporum. nih.govnih.gov This broad spectrum of activity suggests its potential for managing a diverse array of fungal diseases in different crops.
The antimicrobial properties of this compound are not limited to fungal pathogens. Studies have also indicated its antibacterial activity against species such as Escherichia coli, Proteus vulgaris, and Staphylococcus aureus, which can be relevant in agricultural contexts. nih.govresearchgate.net Furthermore, research has explored the antibacterial efficacy of ferulic acid esters against Ralstonia solanacearum, a highly destructive plant pathogenic bacterium. mdpi.com
The use of this compound as a natural antimicrobial is further supported by its low toxicity and cost-effectiveness. nih.govresearchgate.net These characteristics make it a promising candidate for integration into sustainable agriculture practices, potentially reducing the reliance on synthetic chemical inputs.
Table 1: Antimicrobial Activity of this compound Against Various Phytopathogens
| Pathogen | Disease Caused | Inhibitory Effect | Reference |
| Phytophthora nicotianae | Tobacco Black Shank | Strong inhibition (EC50 = 67.51 µg/mL) | nih.govnih.gov |
| Botrytis cinerea | Gray Mold | Antagonistic effect | nih.govnih.gov |
| Pythium aphanidermatum | Damping-off | Antagonistic effect | nih.govnih.gov |
| Phytophthora sojae | Phytophthora Root and Stem Rot of Soybean | Antagonistic effect | nih.govnih.gov |
| Colletotrichum lagenarium | Anthracnose | Antagonistic effect | nih.govnih.gov |
| Fusarium oxysporum | Fusarium Wilt | Antagonistic effect | nih.govnih.gov |
| Alternaria alternata | Leaf Spot, Blight | Inhibitory activity | bohrium.comacs.orgresearchgate.net |
Influence on Rhizosphere Microbiome (e.g., enrichment of Bacillus)
This compound plays a significant role in shaping the microbial community in the rhizosphere, the soil region directly influenced by plant roots. This influence is a key aspect of its function in plant health and disease suppression.
One of the most notable effects of this compound is its ability to recruit and enrich beneficial microbes, particularly those from the genus Bacillus. nih.govnih.gov In studies on tobacco plants, the application of this compound led to a significant increase in the relative abundance of Bacillus in the rhizosphere, from 4.69% to 13.79%. nih.govnih.gov Bacillus species are well-known for their plant growth-promoting and disease-suppressive capabilities. By fostering a higher population of these beneficial bacteria, this compound indirectly enhances the plant's resistance to pathogens.
This recruitment of beneficial microbes is a critical component of the "cry for help" mechanism, where plants under attack by pathogens release specific chemical signals into the rhizosphere to attract microorganisms that can aid in their defense. nih.gov The increased secretion of this compound by resistant tobacco cultivars when challenged by P. nicotianae and the subsequent enrichment of Bacillus is a clear example of this phenomenon. nih.govnih.gov
The overexpression of the NtCOMT10 gene in tobacco, which increases this compound production, not only improves disease suppression directly but also leads to a greater enrichment of these beneficial microbes. nih.govnih.gov This demonstrates a direct link between the plant's genetic capacity to produce this compound and its ability to shape a disease-suppressive microbiome.
Table 2: Effect of this compound on Rhizosphere Microbiome Composition
| Microbial Group | Effect of this compound | Consequence for Plant Health | Reference |
| Bacillus | Significant enrichment (relative abundance increased from 4.69% to 13.79%) | Enhanced disease suppression and plant growth promotion | nih.govnih.gov |
| Disease-suppressive microbes | Recruitment and enrichment | Increased resistance to soil-borne pathogens | nih.govresearchgate.net |
| Pathogenic microbes | Reduced abundance and activity | Decreased disease incidence and severity | nih.gov |
Q & A
Q. What are the optimal synthesis conditions for methyl ferulate using acid-catalyzed esterification?
this compound can be synthesized via acid-catalyzed esterification of ferulic acid and methanol. An orthogonal experiment determined optimal conditions: a 1:8 molar ratio of ferulic acid to methanol, 6% concentrated sulfuric acid (relative to ferulic acid mass), and a 12-hour reaction time, achieving >90% conversion . This method prioritizes cost-effectiveness and scalability for laboratory synthesis.
Q. How can this compound’s antioxidant efficacy be quantified in lipid-rich matrices?
In fish oil-enriched milk, this compound’s antioxidant activity is assessed by tracking lipid oxidation markers (e.g., 1-penten-3-one, 2,4-heptadienal) via gas chromatography. Triplicate measurements (n=3) with standard deviations ensure statistical robustness. This compound (C1) outperforms ferulic acid (C0) in reducing carbonyl content, attributed to its improved lipid-phase partitioning .
Q. What enzymatic assays are used to evaluate this compound’s substrate specificity?
Fungal tannases (e.g., AoTan1) and feruloyl esterases (e.g., AnFae1) are tested for activity on this compound. Equimolar enzyme dosages and spectrophotometric assays (U/μM) reveal AoTan1’s exceptional activity (870 U/μM), surpassing benchmark esterases. Substrate specificity varies: arabinosyl-conjugated ferulates show divergent enzymatic cleavage compared to methyl esters, suggesting active-site orientation influences activity .
Advanced Research Questions
Q. How does this compound interact with human serum albumin (HSA) at the molecular level?
Saturation transfer difference NMR (STD-NMR) and computational simulations demonstrate this compound binds HSA’s site II with moderate affinity (Ka = 1.298×10³ M⁻¹). Binding epitope mapping identifies the aromatic ring as critical, while circular dichroism confirms no structural perturbation to HSA. This interaction informs its pharmacokinetics and potential drug-delivery applications .
Q. What experimental strategies resolve contradictions in this compound’s antioxidative data across studies?
Discrepancies in oxidation inhibition (e.g., α-tocopherol retention vs. carbonyl reduction) arise from matrix-specific partitioning. This compound’s short alkyl chain concentrates at lipid-water interfaces (Figure 9), enhancing interfacial antioxidant effects. Comparative studies should standardize matrices (e.g., emulsion vs. bulk oil) and quantify phase-specific localization via HPLC or fluorescence microscopy .
Q. How does this compound inhibit Alternaria toxin (AT) biosynthesis in Alternaria alternata?
Metabolomic-transcriptomic integration reveals this compound downregulates polyketide synthase genes (PksJ, PksH) critical for alternariol (AOH) synthesis. Volatile organic compounds (VOCs) correlated with AT accumulation are identified via regression analysis. Mechanistic studies combine RNA-seq, pathway enrichment, and in vitro enzyme assays to validate metabolic bottlenecks (e.g., acetyl-CoA diversion) .
Methodological Guidance
Q. What frameworks guide hypothesis-driven research on this compound’s bioactivity?
- PICOT : Define Population (e.g., fungal strains), Intervention (this compound dosage), Comparison (untreated controls), Outcome (toxin reduction), and Timeframe (e.g., 13-day storage) .
- FINER : Ensure questions are Feasible (in vitro models first), Interesting (novel mechanisms), Novel (understudied in AT inhibition), Ethical (cell-line use), and Relevant (food safety applications) .
Q. How should researchers address this compound’s variable enzyme kinetics in publications?
- Tables : Report mean ± SD (n=3), ANOVA/Tukey’s post hoc (p<0.05) for activity comparisons .
- Figures : Use schematic models (e.g., Figure 9) to illustrate phase partitioning and enzyme-substrate docking .
- Supplementary Data : Include raw kinetics datasets and molecular dynamics simulation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
